3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
Overview
Description
3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is a complex organic compound characterized by its unique chemical structure. This compound contains a diethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety substituted with a fluorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the diethylsulfamoylphenyl intermediate, followed by its coupling with a fluorophenylpropanamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-efficiency, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the amide or sulfonamide groups, leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(diethylsulfamoyl)phenyl]-N-(2,2,2-trifluoro-1-phenylethyl)propanamide
- 3-[4-(diethylsulfamoyl)phenyl]-N-{4-[2-(dimethylamino)ethyl]phenyl}propanamide
Uniqueness
Compared to similar compounds, 3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-22(4-2)26(24,25)16-12-9-15(10-13-16)11-14-19(23)21-18-8-6-5-7-17(18)20/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLJPJUHRGCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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